molecular formula C14H20O2 B12637411 4-(Dec-1-yn-1-yl)furan-2(5H)-one CAS No. 920531-28-8

4-(Dec-1-yn-1-yl)furan-2(5H)-one

Cat. No.: B12637411
CAS No.: 920531-28-8
M. Wt: 220.31 g/mol
InChI Key: YIUFWFQFXCXIEF-UHFFFAOYSA-N
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Description

4-(Dec-1-yn-1-yl)furan-2(5H)-one is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This compound features a furan ring substituted with a dec-1-yn-1-yl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dec-1-yn-1-yl)furan-2(5H)-one can be achieved through various synthetic routes. One common method involves the alkylation of furan-2(5H)-one with a dec-1-yne derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(Dec-1-yn-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanone derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or nucleophiles such as amines can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives with additional oxygen functionalities, while reduction can produce saturated or partially saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dec-1-yn-1-yl)furan-2(5H)-one depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways involved can vary based on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    4-(Dec-1-yn-1-yl)furan-2(5H)-one: can be compared with other furanone derivatives such as:

Uniqueness

The presence of the dec-1-yn-1-yl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific biological interactions, distinguishing it from other furanone derivatives.

Properties

CAS No.

920531-28-8

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-dec-1-ynyl-2H-furan-5-one

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-6-7-8-9-10-13-11-14(15)16-12-13/h11H,2-8,12H2,1H3

InChI Key

YIUFWFQFXCXIEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC1=CC(=O)OC1

Origin of Product

United States

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